(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Description

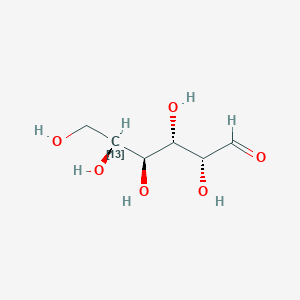

(2R,3S,4S,5S)-2,3,4,5,6-Pentahydroxy(5-13C)hexanal is a stable isotope-labeled derivative of a hexose sugar, specifically a 13C-labeled aldose. Its molecular formula is C₆H₁₂O₆, with a molecular weight of 182.141 g/mol (adjusted for the 13C isotope at position 5) . The compound features five hydroxyl groups and an aldehyde functional group, with stereochemistry defined by the (2R,3S,4S,5S) configuration. This isotopic labeling makes it valuable in metabolic tracer studies, particularly for tracking carbohydrate pathways using techniques like NMR or mass spectrometry .

The compound’s structure is closely related to glucose but differs in stereochemistry at positions 4 and 5 (compared to glucose’s (2R,3S,4R,5R) configuration) . It has been utilized in pharmaceutical research, such as in the synthesis of complex glycoconjugates for antiviral agents (e.g., Example 421 in EP 4,374,877 A2) .

Properties

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-JIAGYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

D-Lyxose Isomerase (D-LIase)

-

Substrate : D-Fructose-5-¹³C is isomerized using thermostable D-LIase from Caldanaerobius polysaccharolyticus.

-

Conditions : Reactions occur at 65°C, pH 6.5, with a substrate concentration of 400 g/L.

-

Yield : 25.4% conversion to (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal after 9 hours.

Advantage : The enzyme retains 50% activity after 2.82 hours at 75°C, enabling reuse.

Phosphomannose Isomerase (PMI)

PMI catalyzes the reversible isomerization of fructose-6-phosphate-5-¹³C to mannose-6-phosphate-5-¹³C, which is subsequently dephosphorylated. This pathway is less efficient (yields <10%) but valuable for isotopic studies in metabolic pathways.

Biosynthetic Approaches

Microbial Fermentation

Genetically modified E. coli strains expressing mannose-6-phosphate isomerase can produce ¹³C-labeled mannose derivatives from glycerol-¹³C. However, yields are low (~1.2 g/L), and purification requires ion-exchange chromatography.

Plant-Based Biosynthesis

Mannose-1-phosphate-5-¹³C, a precursor to this compound, is synthesized in Arabidopsis thaliana via photosynthetic incorporation of ¹³CO₂. This method is limited by low throughput and complex extraction.

Purification and Characterization

Simulated Moving-Bed Chromatography (SMBC)

SMBC separates epimers using cationic exchange resins (e.g., Ca²⁺ form). The glucose-rich fraction is recycled, while the mannose-rich fraction is crystallized in aqueous ethanol.

Typical Conditions :

| Parameter | Value |

|---|---|

| Column Temperature | 60°C |

| Eluent | Deionized Water |

| Purity Post-SMBC | 92–95% |

Crystallization

Crystallization in ethanol-water mixtures (10–30% ethanol) at 20–30°C for 60–100 hours yields >99% pure crystals.

Structural Validation

-

FT-IR : Hydroxyl (3200–3400 cm⁻¹) and aldehyde (1720 cm⁻¹) stretches confirm functionality.

-

NMR : ¹³C NMR resolves the 513C label (δ 96.5 ppm for C5) and stereochemistry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Molybdate Epimerization | 28–30 | 95 | Low | High |

| D-LIase Isomerization | 25.4 | 98 | High | Moderate |

| Microbial Fermentation | 1.2 | 85 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction conditions vary depending on the desired product.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reaction conditions include specific solvents and temperatures to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have different functional groups attached to the carbon backbone. These derivatives are used in various scientific and industrial applications.

Scientific Research Applications

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal has numerous applications in scientific research:

Chemistry: It is used as a key intermediate in the synthesis of flavonoids, carotenoids, and lignins.

Biology: The compound is studied for its role in the shikimate pathway and its interactions with various enzymes and proteins.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: It is used in the production of various biochemicals and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The exact mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is not fully understood. it is believed to interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions. As a sugar, it may be involved in metabolic processes such as glycolysis and the pentose phosphate pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Points of Comparison:

Stereochemical Differences :

- The target compound’s (2R,3S,4S,5S) configuration distinguishes it from glucose (2R,3S,4R,5R) and galactose (2R,3S,4S,5R) . This stereovariation impacts its biological activity and binding affinity to enzymes like hexokinase II .

- L-Gulonate (2S,3S,4R,5S) shares hydroxyl positioning but differs in chirality at C2 and C3, reducing its metabolic compatibility with human pathways .

Isotopic Labeling: The 13C-labeled derivatives (e.g., the target compound and D-Glucose-1,6-13C₂) enable precise tracking of metabolic fluxes, unlike non-labeled analogs like D-galactonic acid .

Functional Applications :

- Drug Development : The target compound’s derivatives are used in synthesizing glycoconjugates for antiviral agents (e.g., dengue inhibitors) .

- Metal Binding : Gulonate and galactonate exhibit strong calcium-binding properties, unlike the target compound, which lacks a carboxylate group .

Thermodynamic Stability :

- Calcium complexes of gulonate (log β₁₁ = 1.45) and D-heptagluconate (log β₁₁ = 2.10) show higher stability than unmodified hexanal derivatives, highlighting the role of carboxylate groups in metal coordination .

Table 2: Physicochemical Properties

Research and Industrial Relevance

- Metabolic Studies : The 13C-labeled target compound is pivotal in elucidating pathways like the pentose phosphate cycle and glyoxylate shunt .

- Pharmaceutical Synthesis : Its derivatives are incorporated into antiviral agents targeting dengue and other flaviviruses, leveraging hydroxyl groups for hydrogen bonding with host enzymes .

- Limitations : Unlike gluconic acid derivatives, the lack of a carboxylate group in the target compound limits its utility in metal-chelation therapies .

Biological Activity

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal, commonly recognized as D-Galactose-5-13C, is a naturally occurring organic compound derived from the shikimate pathway. This compound is a labeled form of D-galactose and is characterized by its five hydroxyl groups and specific stereochemistry. Its biological activities are of significant interest due to its involvement in various metabolic processes and potential therapeutic applications.

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 182.141 g/mol

- Density : 1.732 g/cm³

- Melting Point : 150-152°C

The biological activity of this compound is primarily linked to its role in galactose metabolism . It interacts with various enzymes and proteins involved in metabolic pathways. The presence of deuterium in this compound alters its pharmacokinetic properties and enhances its utility as a tracer in metabolic studies.

1. Antioxidant Properties

Research has indicated that D-galactose derivatives exhibit antioxidant activities that can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.

2. Anti-inflammatory Effects

Studies suggest that this compound may have anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it could play a role in reducing inflammation-related diseases.

3. Role in Metabolism

As a component of the galactose metabolism pathway, this compound is vital for energy production and cellular function. Its metabolism can influence the overall metabolic health of organisms.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of D-galactose derivatives demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Malondialdehyde (µM) | 15 | 8 |

| Glutathione (µM) | 10 | 18 |

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Group | Treated Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 120 |

| IL-6 (pg/mL) | 300 | 150 |

Research Applications

The compound has various applications across different fields:

- Pharmaceutical Research : Investigated for potential therapeutic effects in metabolic disorders.

- Nutritional Science : Studied for its role in dietary sources of antioxidants.

- Biochemistry : Used as a tracer in metabolic studies to understand carbohydrate metabolism.

Q & A

Q. Conflicting stereochemical assignments in literature: What validation protocols are recommended?

- Methodological Answer : Cross-validation via circular dichroism (CD) spectroscopy and vibrational circular dichroism (VCD) resolves ambiguities. For example, L-(-)-Mannose’s CD spectrum provides a reference for distinguishing D/L configurations in related hexanal derivatives .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.